methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves multiple steps, including the formation of the pyrano[3,2-b]pyran core and the introduction of the amino, dichlorophenyl, hydroxymethyl, and carboxylate groups. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the pyrano[3,2-b]pyran ring can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, pH, and solvent, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It may have therapeutic properties that can be explored for the treatment of various diseases.
Industry: Its chemical properties make it suitable for use in industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and dichlorophenyl groups may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups may also play a role in its biological activity by affecting its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[3,2-b]pyran derivatives with different substituents. Examples include:
- Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
- Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate
Uniqueness
Methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrano[3,2-b]pyran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
825602-74-2 |
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Molecular Formula |
C17H13Cl2NO6 |
Molecular Weight |
398.2g/mol |
IUPAC Name |
methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate |
InChI |
InChI=1S/C17H13Cl2NO6/c1-24-17(23)12-11(8-3-2-4-9(18)13(8)19)15-14(26-16(12)20)10(22)5-7(6-21)25-15/h2-5,11,21H,6,20H2,1H3 |
InChI Key |
MKWLCWJMHDISIT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(OC2=C(C1C3=C(C(=CC=C3)Cl)Cl)OC(=CC2=O)CO)N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=C(C(=CC=C3)Cl)Cl)OC(=CC2=O)CO)N |
Origin of Product |
United States |
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